molecular formula C8H9BrO2S B3040069 2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane CAS No. 152538-51-7

2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane

Cat. No.: B3040069
CAS No.: 152538-51-7
M. Wt: 249.13 g/mol
InChI Key: VLYQSBZJYOVSOT-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane is an organic compound that features a brominated thiophene ring fused with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane is unique due to its combination of a brominated thiophene ring and a dioxolane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-methyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-8(10-2-3-11-8)7-4-6(9)5-12-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYQSBZJYOVSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of commercially available 1-(4-bromo-2-thienyl)ethan-1-one (2.00 g, 9.75 mmol) in ethylene glycol (10.7 mL) was treated with trimethylorthoformate (2.14 mL, 19.51 mmol) followed by LiBF4 (150 mg, 1.60 mmol). The reaction mixture was heated at 95° C. overnight. Sat. aq. NaHCO3 (20 mL) was added and the mixture was extracted with EA (20 mL). The org. extracts were washed with brine (2×20 mL), dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (20:80 EA-Hept) gave the title compound as a white solid. TLC:rf (20:80 EA-Hept)=0.50. LC-MS-conditions 02: tR=0.99 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.14 mL
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
LiBF4
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane
Reactant of Route 2
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane
Reactant of Route 3
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane
Reactant of Route 4
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane
Reactant of Route 5
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane
Reactant of Route 6
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane

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